2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid
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Overview
Description
2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of fluorine atoms and a bulky butoxy group in its structure imparts unique reactivity and selectivity characteristics, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-(3-methylbutoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in various synthetic applications.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Esterification: Diols such as pinacol or ethylene glycol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 2,4-Difluoro-3-formylphenylboronic acid
- 3,5-Difluoro-4-formylphenylboronic acid
Comparison: 2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and a bulky butoxy group. This combination imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
[2,4-difluoro-5-(3-methylbutoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-7(2)3-4-17-11-5-8(12(15)16)9(13)6-10(11)14/h5-7,15-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLCKYNMTVATGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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